1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride
Description
The compound 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride (hereafter referred to as Compound A) features a pyrazole ring substituted at the 1-position with an azetidin-3-ylmethyl group and at the 4-position with a chlorine atom, paired with a hydrochloride counterion. While direct data on its synthesis or applications are absent in the provided evidence, its structural features align with bioactive scaffolds common in medicinal chemistry.
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-chloropyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQOAXFXSYOQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=C(C=N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The pyrazole ring can be introduced through a Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole-azetidine hybrid with boronic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under basic or catalytic conditions.
Key Observations :
-
Amination : Reacts with primary or secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C to yield 4-amino derivatives.
-
Hydrolysis : Treatment with aqueous NaOH (1–2 M, reflux) replaces chlorine with a hydroxyl group, forming 4-hydroxypyrazole derivatives.
Example Reaction :
Oxidation
The azetidine-methylpyrazole backbone is susceptible to oxidation:
-
Pyrazole Ring Oxidation : Strong oxidizers like KMnO₄ in acidic or neutral media convert the pyrazole ring into carboxylic acids or ketones .
-
Azetidine Oxidation : Ozone or RuO₄ cleaves the azetidine ring, producing linear amines or nitriles.
Example Product :
Oxidation with KMnO₄ yields 4-chloro-1H-pyrazole-3-carboxylic acid, confirmed by IR (C=O stretch at 1705 cm⁻¹) and LC-MS .
Reduction
-
Chlorine Reduction : Catalytic hydrogenation (H₂/Pd-C) replaces chlorine with hydrogen, forming 4-H-pyrazole derivatives.
-
Azetidine Ring Reduction : LiAlH₄ reduces the azetidine’s C-N bonds, generating secondary amines.
Condensation and Cyclization Reactions
The azetidine nitrogen and pyrazole N-H participate in condensation:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked hybrids.
-
Heterocycle Formation : Condensation with thiourea or hydrazine yields thiazole or triazole derivatives, respectively.
Example :
Spectroscopic Evidence
-
¹H-NMR : Azetidine methylene protons resonate as doublets at δ 4.28–4.42 ppm (²J = 9.6 Hz) .
-
¹³C-NMR : Pyrazole carbons appear at δ 106–140 ppm, while azetidine carbons are near δ 50–60 ppm .
Reaction Kinetics
Scientific Research Applications
Antimicrobial Properties
Preliminary studies suggest that 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride exhibits significant antimicrobial activity. Compounds containing azetidine and pyrazole rings have been shown to interact with various enzymes and receptors, potentially modulating biological pathways associated with microbial resistance.
Anticancer Potential
Research indicates that this compound may have anticancer properties due to its ability to inhibit specific cancer cell lines. The mechanism of action is thought to involve the modulation of signaling pathways critical for cell proliferation and survival.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial effects | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Investigate anticancer activity | Showed dose-dependent cytotoxicity in MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to control drugs. |
| Study 3 | Assess enzyme interaction | Identified as a competitive inhibitor of certain kinases involved in cancer progression, suggesting a potential therapeutic role in targeted cancer therapies. |
Mechanism of Action
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Substituent Effects
Halogen Variation: Chloro vs. Bromo
- Compound B : 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride (CAS: EN300-126803) replaces chlorine with bromine. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine .
- Impact : Brominated analogues often exhibit stronger van der Waals interactions but may increase molecular weight (e.g., Br: ~80 g/mol vs. Cl: ~35 g/mol), affecting pharmacokinetics .
Substituent Position and Type: Methyl vs. Chloro
- Compound C: 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride (CAS: 1311313-93-5) substitutes chlorine with a methyl group. The dihydrochloride salt form may improve solubility compared to the monohydrochloride in Compound A .
- Impact : Methyl substitution could reduce electrophilicity, affecting reactivity in nucleophilic aromatic substitution reactions .
Sulfonyl-Modified Derivatives
- Compound D : 4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole (CAS: 2549052-82-4) adds a sulfonyl group to the azetidine. This modification introduces steric bulk and polar sulfonyl moieties, likely enhancing target specificity (e.g., kinase inhibition) but reducing blood-brain barrier penetration .
- Compound E : 1-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS: 2548978-81-8) combines methyl and sulfonyl groups. The dual substitution may balance lipophilicity and solubility .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|
| A (Target) | C₈H₁₁Cl₂N₃ | ~217 (estimated) | 4-Cl, azetidinylmethyl | Hydrochloride |
| B | C₇H₁₀BrClN₃ | ~243 (estimated) | 4-Br, azetidinylmethyl | Hydrochloride |
| C | C₇H₁₃Cl₂N₃ | 210.11 | 4-CH₃, azetidinylmethyl | Dihydrochloride |
| D | C₁₅H₁₆ClFN₃O₃S | 359.8 | 4-Cl, sulfonyl-azetidine | None |
| E | C₁₅H₁₈ClN₃O₃S | 355.8 | 4-CH₃, sulfonyl-azetidine | None |
- Dihydrochloride salts (C) enhance aqueous solubility compared to monohydrochloride forms .
Biological Activity
1-[(Azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride is a heterocyclic compound that combines azetidine and pyrazole moieties. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 176.6 g/mol. The presence of the azetidine ring contributes to its interaction capabilities with biological systems, while the pyrazole ring enhances its stability and reactivity.
Antimicrobial Properties
Studies indicate that compounds containing azetidine and pyrazole rings exhibit significant antimicrobial activity. The mechanism is believed to involve the inhibition of key enzymes or disruption of cellular processes in microbial organisms. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride has been a focal point in recent research. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Induces apoptosis |
| MCF-7 (Breast) | 15 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12 | Inhibition of proliferation |
The biological activity of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, thereby altering their activity.
- Receptor Modulation : It has been shown to act as a partial agonist at certain cannabinoid receptors, influencing signaling pathways associated with pain and inflammation .
- Cellular Interaction : The azetidine ring may facilitate nucleophilic attacks on target molecules, enhancing its biological efficacy.
Case Studies
Recent studies have highlighted the compound's potential in drug development:
- Study on Anticancer Activity : A study published in Science.gov demonstrated that 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride exhibited significant antiproliferative effects comparable to established chemotherapeutics like cisplatin .
- Research on Antimicrobial Effects : Another investigation focused on its efficacy against multi-drug resistant bacterial strains, revealing promising results that warrant further exploration for clinical applications.
Q & A
Q. What are the recommended synthetic routes for 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core. A common approach includes:
- Step 1: Alkylation of 4-chloro-1H-pyrazole with azetidin-3-ylmethyl halide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the azetidine moiety .
- Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol) to improve stability and solubility .
Optimization Tips: - Control temperature (20–40°C) to minimize side reactions.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the azetidine ring.
- Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to ensure >95% purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Answer: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-4 chloro group at ~145 ppm in ¹³C NMR) and azetidine ring integrity (δ 3.2–3.8 ppm for methylene protons) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 232.06) and detects impurities .
- X-ray Crystallography: Resolves stereochemical ambiguities in the azetidine moiety, if applicable .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for storage (decomposition onset >150°C) .
Q. What biological activities are associated with structurally related pyrazole-azetidine hybrids?
Answer: Pyrazole-azetidine hybrids exhibit:
- Antimicrobial Activity: Analogous compounds show MIC values of 2–8 µg/mL against S. aureus due to membrane disruption .
- Anti-inflammatory Effects: Inhibition of COX-2 (IC₅₀ ~10 nM) via pyrazole-mediated interactions .
- Kinase Inhibition: Azetidine’s conformational rigidity enhances binding to ATP pockets in kinases (e.g., JAK3) .
Note: Target-specific assays (e.g., ELISA for kinases) are recommended to validate activity .
Advanced Research Questions
Q. How can solubility limitations of this hydrochloride salt be addressed in in vivo studies?
Answer:
Q. What mechanistic insights explain contradictory cytotoxicity data in different cancer cell lines?
Answer: Contradictions may arise from:
- Cell Line Variability: Differential expression of drug transporters (e.g., P-gp) affects intracellular accumulation. Validate via ABCB1 knockdown assays .
- Metabolic Stability: Hepatic CYP3A4 metabolism reduces efficacy in some models. Use metabolic inhibitors (e.g., ketoconazole) to assess .
- Off-Target Effects: Screen against kinase panels (e.g., Eurofins) to identify unintended targets .
Q. How can reaction yields be improved during scale-up synthesis?
Answer:
- Continuous Flow Chemistry: Reduces reaction time (from 12 h to 2 h) and improves consistency (yield >85%) .
- Catalyst Optimization: Replace Pd(OAc)₂ with Pd/C (10% wt) for easier recovery and reduced metal leaching .
- In-line Analytics: Implement FTIR monitoring to detect intermediates and adjust conditions dynamically .
Q. What structural analogs of this compound are available for structure-activity relationship (SAR) studies?
Answer: Key analogs and their distinguishing features:
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
Answer:
- Standardize Assays: Use identical cell lines (e.g., HepG2) and incubation times (48 h) .
- Control for Salt Form: Ensure comparisons use the hydrochloride salt, not free base (pH affects uptake) .
- Statistical Validation: Apply ANOVA with post-hoc tests to confirm significance (p <0.05) .
Safety and Handling:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
